The synthesis of lergotrile mesylate involves multiple steps, beginning with the extraction of ergot alkaloids from the ergot fungus, Claviceps purpurea. The synthesis can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity.
Lergotrile mesylate features a complex molecular structure characteristic of ergot alkaloids. It possesses a bicyclic structure that includes a fused indole ring system. Key structural features include:
The compound's stereochemistry plays a crucial role in its biological activity, influencing its interaction with dopamine receptors.
Lergotrile mesylate participates in several chemical reactions that are significant for both its synthesis and potential modifications:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.
Lergotrile mesylate functions primarily as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of endogenous dopamine. This interaction leads to several physiological effects, including:
The compound's mechanism also involves blocking certain dopamine receptors under specific conditions, highlighting its complex pharmacological profile .
Lergotrile mesylate exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate storage conditions and formulations for therapeutic use.
Lergotrile mesylate has a range of scientific applications across various fields:
Lergotrile mesylate (chemical name: (8β)-N-[(Cyclopropylmethyl)amino]methyl]-6-methylergoline-8-methanol mesylate) represents a synthetically modified ergot alkaloid with targeted dopaminergic activity. Its core structure consists of an ergoline backbone characterized by a tetracyclic ring system indole-ethylamine framework, modified with critical functional groups that confer its unique receptor binding profile. The molecular formula is C₁₇H₁₈ClN₃·CH₄O₃S, with a molecular weight of 395.90 g/mol [7] [8]. The mesylate salt formulation enhances its water solubility and bioavailability, crucial for pharmacological administration. Stereochemically, it possesses three defined stereocenters with absolute configuration critical for dopamine receptor interaction, as evidenced by its specific rotation and spatial orientation of pharmacophoric elements [5] [7].
Structurally, lergotrile mesylate belongs to the clavine subclass of ergot alkaloids, distinguished by:
These modifications differentiate it from natural ergot compounds like ergotamine and facilitate its dopaminergic agonist properties rather than serotonergic or adrenergic activities typical of other ergots [5] [8]. The compound's structural attributes enable selective binding to dopamine receptors, particularly the D2 subtype, as confirmed through radioligand displacement studies showing nanomolar affinity ranges [6] [8]. This specific binding occurs without activation of dopamine-sensitive adenylate cyclase, distinguishing its mechanism from classical agonists like apomorphine [6] [7].
Table 1: Structural Characteristics of Lergotrile Mesylate
Feature | Chemical Attribute | Pharmacological Significance |
---|---|---|
Core Scaffold | Ergoline tetracyclic system | Provides structural foundation for CNS penetration |
N6 Substitution | -CH₂CH₂CN group | Enhances dopamine receptor selectivity |
C8 Modification | -CH₂OH with mesylate salt | Improves solubility and bioavailability |
Halogenation | Chlorine at C2 position | Increases receptor affinity and metabolic stability |
Stereochemistry | Absolute configuration at C5, C8, C10 | Critical for D2 receptor binding conformation |
Biochemically, lergotrile functions as a direct-acting dopamine receptor agonist, bypassing the need for metabolic activation. Its ergot-derived structure facilitates crossing the blood-brain barrier, where it activates postsynaptic dopamine receptors in the nigrostriatal pathway. Unlike levodopa, it does not require conversion to dopamine and exerts effects independent of presynaptic neuronal integrity, making it effective in advanced Parkinson's disease with significant neuronal loss [3] [7]. This activity extends to pituitary dopamine receptors where it potently inhibits prolactin secretion at ED₅₀ values below 1 mg/kg in animal models, confirming its central dopaminergic actions [6] [8].
The development of lergotrile mesylate in the early 1970s emerged from systematic exploration of ergot alkaloids for neurological applications, driven by the limitations of levodopa therapy in Parkinson's disease. Researchers sought dopamine agonists that could:
Initial pharmacological screening revealed lergotrile's potent dopaminergic properties in two key models: reduction of reserpine-induced rigidity in rats and dose-dependent suppression of tremors in MPTP-treated monkeys. In the pivotal 1975 study published in Neurology, lergotrile administration produced a 60-75% reduction in tremor intensity in monkeys with surgically induced tremors at doses of 0.5-2.0 mg/kg, establishing proof of concept for antiparkinsonian effects [2].
The rationale for dopaminergic targeting centered on lergotrile's unique receptor activation profile. Neurochemical studies demonstrated its ability to:
Unlike apomorphine, lergotrile achieved these effects without stimulating dopamine-sensitive adenylate cyclase, suggesting selective D2 receptor activation. This mechanistic distinction was later confirmed through receptor binding assays showing preferential displacement of [³H]spiperone (D2-selective ligand) over [³H]SCH-23390 (D1-selective ligand) [6].
Clinical translation followed rapidly, with Lieberman et al. (1977) reporting significant improvement in parkinsonian symptoms when lergotrile mesylate (mean dose: 52 mg/day) was added to levodopa/carbidopa therapy. In their double-blind trial of 20 patients:
Table 2: Key Dopaminergic Actions of Lergotrile Mesylate in Experimental Models
Action | Experimental Model | Effective Dose | Magnitude of Effect |
---|---|---|---|
Tremor suppression | Surgically-induced monkey tremor | 0.5-2.0 mg/kg | 60-75% reduction |
Prolactin inhibition | Primate pituitary | 1.5 mg/kg | 80% suppression |
Stereotypy induction | Intact rats | 3.2 mg/kg | ED₅₀ |
Contralateral rotation | 6-OHDA lesioned rats | 0.05-1.5 mg/kg i.p. | Dose-dependent up to 300 rotations/hour |
Receptor binding | Striatal membranes | IC₅₀ = 12 nM | Preferential D2 displacement |
Subsequent clinical studies confirmed lergotrile's efficacy as monotherapy. Calne et al. (1978) documented improvement in 5 of 6 de novo Parkinson's patients not receiving levodopa, with 30-40% reduction in Unified Parkinson's Disease Rating Scale scores during dose escalation to 25 mg/day [4]. This provided the first clinical evidence that ergot-derived dopamine agonists could function independently of endogenous dopamine synthesis pathways. The drug demonstrated particular efficacy for tremor-dominant Parkinson's, with one study reporting statistically significant tremor reduction (p<0.05) in 75% of patients at doses of 12-20 mg/day [2] [4].
The historical significance of lergotrile lies in establishing the ergot scaffold as a viable platform for dopamine agonist development. Though hepatotoxicity prevented its commercial adoption, it provided the structural and pharmacological prototype for subsequent ergot derivatives like pergolide and cabergoline. Its development validated D2-selective agonism as a therapeutic strategy, influencing all later ergoline-based antiparkinsonian drugs [3] [7].
Table 3: Nomenclature and Identifiers for Lergotrile Mesylate
Nomenclature System | Designation |
---|---|
IUPAC Name | (8β)-N-[(Cyclopropylmethyl)amino]methyl]-6-methylergoline-8-methanol mesylate |
Chemical Abstracts Service (CAS) Registry | 51473-23-5 |
PubChem CID | 20055399 |
UNII | 1945N48N9E |
KEGG DRUG | D04694 |
Molecular Formula | C₁₇H₁₈ClN₃·CH₄O₃S |
Other Designations | Lergotrile mesilate; Lergotril mesylate; Lergotrile methanesulfonate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7